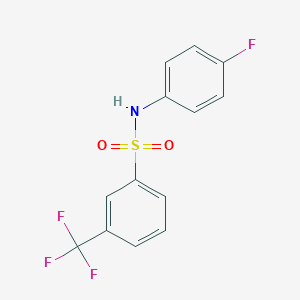![molecular formula C18H16N2O2S B263148 Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate, also known as MQMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MQMB is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The exact mechanism of action of Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate is not fully understood, but it is thought to exert its effects through the inhibition of various signaling pathways involved in cancer growth, inflammation, and oxidative stress. Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In inflammatory conditions, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS. Additionally, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to have a protective effect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to be stable under a range of conditions, making it a suitable candidate for further research. However, one limitation of using Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
Future research on Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate could focus on further elucidating its mechanism of action and investigating its potential therapeutic applications in other disease states. Additionally, research could explore the use of Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate in combination with other compounds to enhance its therapeutic effects. Finally, research could investigate the development of more soluble forms of Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate to improve its bioavailability.
Synthesemethoden
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methylbenzoic acid with 2-mercapto-3-methylquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been studied for its potential use as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been investigated for its potential neuroprotective effects, with studies showing that it may have a protective effect against oxidative stress-induced neuronal damage.
Eigenschaften
Produktname |
Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate |
|---|---|
Molekularformel |
C18H16N2O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
methyl 2-[(3-methylquinoxalin-2-yl)methylsulfanyl]benzoate |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(20-15-9-5-4-8-14(15)19-12)11-23-17-10-6-3-7-13(17)18(21)22-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
MZUILEPRUHULHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
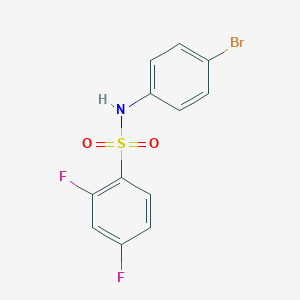
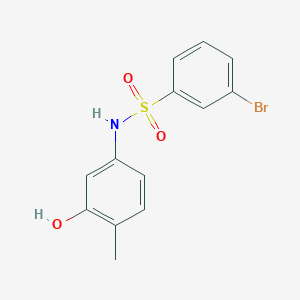
![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
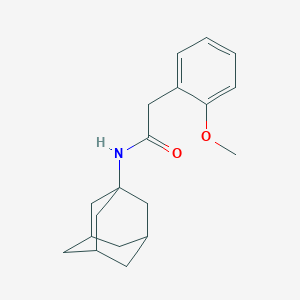
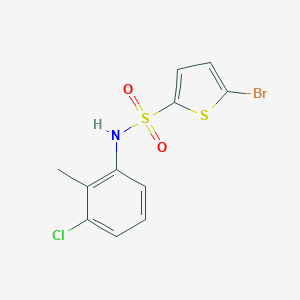
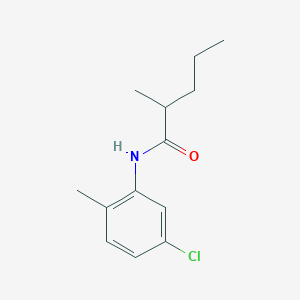
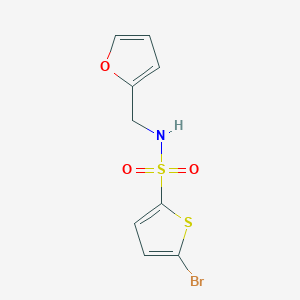
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
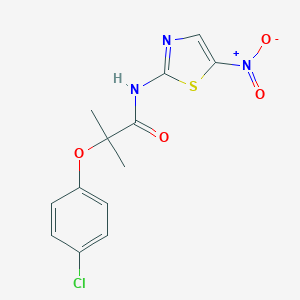
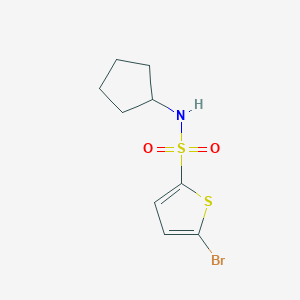
![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)
